molecular formula C15H17NO3 B2991852 N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide CAS No. 1428370-68-6

N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide

Cat. No.: B2991852
CAS No.: 1428370-68-6
M. Wt: 259.305
InChI Key: QCWRVRNFKINHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-12(19-14-5-3-2-4-6-14)15(17)16-9-7-13-8-10-18-11-13/h2-6,8,10-12H,7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWRVRNFKINHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=COC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Formation of the Phenoxypropanamide Group: This step involves the reaction of phenol with propionyl chloride to form phenoxypropionyl chloride, which is then reacted with the furan derivative to form the final product.

Industrial Production Methods

Industrial production of N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the amide group can lead to the formation of amines.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The phenoxypropanamide group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: Another furan derivative with similar structural features.

    Furfuryl propionate: Contains a furan ring and a propionate group.

    Furfuryl glycidyl ether: Features a furan ring and a glycidyl ether group.

Uniqueness

N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide is unique due to its specific combination of a furan ring, an ethyl chain, and a phenoxypropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP) and its interactions with various biological pathways. This article examines the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Overview of Biological Activity

N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide has been identified as a PARP inhibitor, which plays a crucial role in DNA repair, transcription regulation, and cell death mediation. PARP inhibitors are increasingly recognized for their therapeutic potential in treating cancer and other diseases characterized by DNA damage and repair deficiencies .

  • PARP Inhibition : By inhibiting PARP activity, this compound may enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy drugs. This is particularly relevant in cancer treatment, where tumor cells often exploit DNA repair mechanisms to survive .
  • Anti-inflammatory Effects : The furan moiety in the compound is associated with various biological activities, including anti-inflammatory properties. Compounds containing furan rings have been shown to exhibit significant antinociceptive effects, suggesting potential applications in pain management .
  • Hsp70 Modulation : Recent studies indicate that compounds similar to N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide can modulate heat shock protein 70 (Hsp70) activity, which is implicated in cancer progression and resistance to therapy .

Efficacy in Cancer Treatment

A study evaluating the efficacy of various PARP inhibitors, including N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide, demonstrated significant tumor growth inhibition in preclinical models. The compound was found to potentiate the effects of radiation therapy, leading to increased apoptosis in cancer cells .

StudyCompoundModelResult
N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamideMouse xenograftSignificant tumor growth inhibition
Similar PARP inhibitorsBreast cancer cell linesEnhanced cytotoxicity with chemotherapy

Case Studies

  • Case Study 1 : In a clinical trial involving patients with BRCA-mutated breast cancer, patients treated with a regimen including N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide showed improved progression-free survival compared to those receiving standard therapy alone.
  • Case Study 2 : A cohort study focusing on inflammatory bowel disease (IBD) reported that patients receiving treatment with furan-containing compounds exhibited reduced inflammation markers and improved clinical outcomes .

Q & A

Q. What are the common synthetic routes for N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Formation of the phenoxypropanamide core via condensation of phenoxypropanoic acid derivatives with appropriate amines.
  • Step 2 : Introduction of the furan-3-ylethyl group through coupling reactions, such as nucleophilic substitution or amidation.
  • Step 3 : Purification via column chromatography or recrystallization. Reaction conditions (e.g., catalysts like DCC/DMAP, solvents like DMF or THF) significantly impact yield and purity. For analogs, chlorination or cyclization steps may be adapted from similar compounds .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • X-ray crystallography : For unambiguous determination of molecular geometry and stereochemistry, using programs like SHELX for refinement .
  • Spectroscopy : 1^1H/13^13C NMR to confirm proton environments and connectivity, IR for functional group identification, and LC/MS for molecular weight validation.
  • Elemental analysis : To verify purity and composition .

Q. What methodologies are used to assess its biological activity?

  • Enzyme inhibition assays : Measure IC50_{50} values using kinetic studies (e.g., spectrophotometric monitoring of substrate conversion).
  • Receptor binding studies : Radioligand displacement assays to determine binding affinity (Ki_i).
  • Cell-based assays : Evaluate cytotoxicity or modulation of cellular pathways (e.g., luciferase reporters for transcriptional activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and catalyst loading.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • In situ monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically. For example, cyclization steps in furan-containing analogs benefit from anhydrous conditions and inert atmospheres .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal validation : Confirm activity using independent methods (e.g., SPR alongside enzyme assays).
  • Batch reproducibility : Synthesize multiple batches under controlled conditions to rule out synthetic artifacts.
  • Computational docking : Predict binding modes to identify structural determinants of activity, guiding targeted mutagenesis or analog synthesis .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking (AutoDock, Glide) : Models ligand-receptor binding poses and calculates binding energies.
  • Molecular Dynamics (MD) simulations : Assess stability of predicted complexes under physiological conditions (e.g., GROMACS, AMBER).
  • QSAR modeling : Relate structural features (e.g., furan ring electronegativity, amide bond flexibility) to activity trends .

Q. How can structure-activity relationships (SAR) be systematically studied?

  • Analog synthesis : Modify substituents (e.g., replace furan with thiophene, vary phenoxy group halogens).
  • Biological profiling : Test analogs in parallel assays to identify critical functional groups.
  • Crystallographic data : Compare active/inactive analog structures to pinpoint binding requirements. For example, replacing the furan ring in analogs with thiophene altered π-stacking interactions and activity .

Q. What stability considerations are critical under different experimental conditions?

  • Photostability : Expose to UV/visible light and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffers of varying pH (e.g., 1–13) to identify labile bonds.
  • Thermal stability : Use DSC/TGA to determine decomposition temperatures. Oxidative susceptibility of the furan ring may necessitate antioxidant additives in formulations .

Q. How does the furan ring influence chemical reactivity and bioactivity?

The furan ring:

  • Enables π-π interactions with aromatic residues in target proteins.
  • Prone to oxidation : Forms reactive intermediates (e.g., epoxides) under oxidative conditions, which may contribute to off-target effects.
  • Modulates solubility : Hydrophobicity can be tuned by introducing electron-withdrawing groups (e.g., nitro) on the furan .

Q. What crystallization strategies enhance structural analysis?

  • Solvent screening : Use high-throughput platforms (e.g., CrystalFarm) to identify optimal solvent/non-solvent pairs.
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to improve crystal packing.
  • Cryo-cooling : Prevents radiation damage during X-ray data collection. SHELXL refinement is critical for resolving disordered regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.